![molecular formula C6H10ClNO B13329501 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)
3-Azabicyclo[4.1.0]heptan-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[4.1.0]heptan-5-one hydrochloride: is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various metal catalysts, such as cobalt chloride, under specific reaction conditions . The hydrochloride salt form is obtained by adding hydrochloric acid in dioxane and evaporating the mixture, resulting in a crystalline product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Substitution: Common reagents include alkyl halides and other electrophiles that react with the nitrogen atom.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines, depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a bioisostere, which can mimic the properties of other biologically active molecules . It has been incorporated into the structure of antihistamine drugs to improve their physicochemical properties .
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride involves its interaction with various molecular targets. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function . The exact pathways and molecular targets are still under investigation, but its incorporation into drug structures suggests it can enhance the efficacy and stability of pharmaceuticals .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are similar in structure but have different ring sizes and substitution patterns.
3-Azabicyclo[4.1.0]heptan-2-one: This compound has a similar bicyclic structure but differs in the position of the ketone group.
Uniqueness: 3-Azabicyclo[4.1.0]heptan-5-one hydrochloride is unique due to its specific ring structure and the position of the nitrogen atom.
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-5-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-3-7-2-4-1-5(4)6;/h4-5,7H,1-3H2;1H |
InChI Key |
VJBSNYMYFHHCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



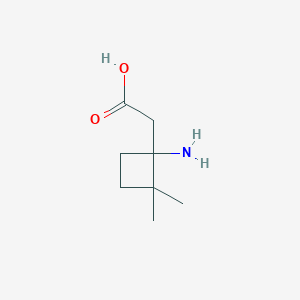
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
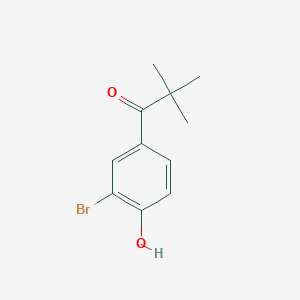
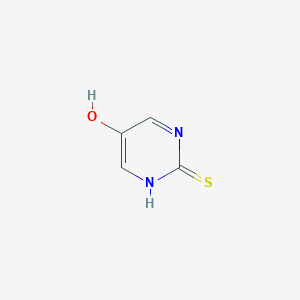
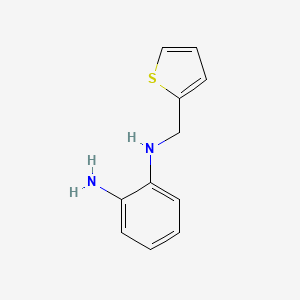
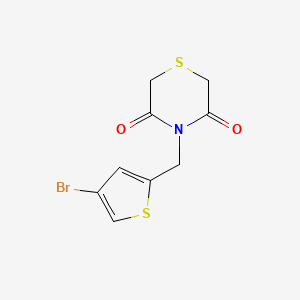



![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)

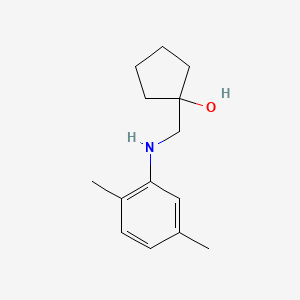
![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
